2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
Description
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with cyano and methyl groups, a thioether linkage, and a nitrophenyl group
Properties
Molecular Formula |
C17H16N4O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c1-10-6-12(3)19-17(14(10)8-18)25-9-16(22)20-15-5-4-13(21(23)24)7-11(15)2/h4-7H,9H2,1-3H3,(H,20,22) |
InChI Key |
YUEQCGVAEUGEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridine Intermediate: Starting with a suitable pyridine precursor, introduce cyano and methyl groups through nitration and alkylation reactions.
Thioether Formation: React the pyridine intermediate with a thiol compound to form the thioether linkage.
Acetamide Formation: Couple the thioether intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The cyano and nitro groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry:
- Anticancer Activity :
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's. Studies suggest that similar compounds can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.
Case Studies and Research Findings
Several case studies highlight the applications and efficacy of this compound:
In Vitro Studies
- A study conducted on various cancer cell lines demonstrated a dose-dependent response to treatment with the compound. Significant inhibition was observed at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
In Vivo Studies
- Animal model experiments have shown that treatment with this compound leads to reduced tumor growth rates and improved survival rates compared to control groups. These findings support the need for further investigation into its mechanisms of action and therapeutic efficacy .
Synergistic Effects
- Research has indicated that combining this compound with established chemotherapeutics enhances their efficacy while potentially reducing side effects. Such synergistic effects could lead to improved treatment outcomes in cancer therapy .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide: Lacks the nitrophenyl group.
N-(2-Methyl-4-nitrophenyl)acetamide: Lacks the pyridine and thioether components.
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a methyl-nitrophenyl group.
Uniqueness
The unique combination of functional groups in 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
The compound 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide (CAS No. 332160-74-4) is an emerging chemical entity with potential biological applications. Its unique structural features, including a cyano group and a thioether moiety, suggest a range of biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 356.40 g/mol. The presence of the cyano group and the thioether linkage are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molar Mass | 356.40 g/mol |
| CAS Number | 332160-74-4 |
Biological Activity Overview
Research indicates that compounds similar to 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide exhibit various biological activities, including anti-inflammatory, insecticidal, and potential anticancer properties.
Anti-inflammatory Activity
Molecular docking studies have suggested that compounds with similar structures can act as selective inhibitors of 5-lipoxygenase (5-LOX) , an enzyme implicated in inflammatory processes. The binding affinity to 5-LOX is significantly higher than to COX-2, indicating a selective mechanism of action that could lead to fewer side effects compared to non-selective anti-inflammatory drugs .
Insecticidal Activity
A study involving related compounds demonstrated significant insecticidal activity against the cowpea aphid (Aphis craccivora) . The lethal concentration (LC50) values were determined, showing promising results for potential agricultural applications:
| Compound | LC50 (ppm) after 24 hours | LC50 (ppm) after 48 hours |
|---|---|---|
| Compound 2 | 0.192 | 0.041 |
| Compound 3 | 0.841 | 0.095 |
These results highlight the potential of these compounds as effective insecticides .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- 5-Lipoxygenase Inhibition : The cyano group and thioether linkages facilitate hydrogen bonding with amino acids in the active site of the enzyme.
- Insecticidal Mechanism : The structural features may disrupt normal physiological processes in insects, leading to mortality.
- Antitumor Mechanism : Potential interference with cell cycle regulation and apoptosis pathways.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis of Thiadiazole Derivatives : A study synthesized thiadiazole-bearing hybrid molecules and evaluated their anti-inflammatory properties through molecular docking simulations .
- Insecticide Evaluation : Research on related acetamides demonstrated significant insecticidal properties against aphids, indicating a structure-activity relationship that could be explored further .
- Antitumor Studies : Investigations into benzamide derivatives have revealed their potential as RET kinase inhibitors, showcasing their applicability in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
